molecular formula C5H4Cl2N2O2S B8011352 2,4-dichloro-6-(methylsulfonyl)Pyrimidine

2,4-dichloro-6-(methylsulfonyl)Pyrimidine

Cat. No.: B8011352
M. Wt: 227.07 g/mol
InChI Key: NYLCOCPEKIQCAJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(methylsulfonyl)pyrimidine is a high-value chemical intermediate designed for advanced research and development, particularly in pharmaceutical chemistry and material science. This compound features two reactive chlorine atoms and an electron-withdrawing methylsulfonyl group on the pyrimidine ring, making it an excellent electrophilic building block for constructing complex molecules. Its primary research value lies in its application in nucleophilic aromatic substitution reactions, where it serves as a precursor for the synthesis of diverse disubstituted pyrimidine libraries. The chlorine atoms at the 2 and 4 positions can be selectively displaced by nitrogen, oxygen, and sulfur-based nucleophiles, such as amines, alcohols, and thiols. This reactivity is leveraged in the fluorous synthesis of disubstituted pyrimidines and in creating molecular scaffolds for potential drug candidates. The methylsulfonyl group at the 6-position further enhances the reactivity of the chlorines and can itself participate in subsequent functionalization or serve as a key pharmacophore influencing the electronic properties and binding affinity of the final molecule. Researchers utilize this compound in cross-coupling reactions to generate 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines and other extended π-systems of interest. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-6-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)4-2-3(6)8-5(7)9-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLCOCPEKIQCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-(methylsulfonyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trichloropyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Sulfone derivatives.

    Coupling Reactions: Biaryl compounds

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • 2,4-Dichloro-6-(methylsulfonyl)pyrimidine serves as an essential intermediate in the synthesis of complex organic molecules. It is particularly valuable in the pharmaceutical and agrochemical industries for developing new compounds with specific biological activities .

Table 1: Chemical Applications

Application AreaDescription
Organic SynthesisUsed as a building block for various organic compounds
AgrochemicalsIntermediate in the production of herbicides and pesticides
Pharmaceutical ResearchKey component in synthesizing drugs targeting specific biological pathways

Biological Research

Enzyme Inhibition Studies

  • The compound is utilized in biochemical studies to investigate enzyme inhibitors. Its ability to interact with biological targets makes it useful for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

Case Study: Antitubercular Activity

  • Research has shown that derivatives of this compound exhibit antitubercular properties. For instance, modifications to the pyrimidine structure have led to compounds with enhanced efficacy against Mycobacterium tuberculosis, showcasing its potential in treating infectious diseases .

Medical Applications

Anti-inflammatory and Anticancer Agents

  • The compound's role in modulating biological pathways has led to its exploration in developing anti-inflammatory and anticancer agents. Studies indicate that it can inhibit certain pathways involved in inflammation and cancer progression, making it a candidate for further drug development .

Table 2: Medical Applications

ApplicationMechanism of Action
Anti-inflammatoryModulates inflammatory pathways
AnticancerInhibits cancer cell proliferation

Agricultural Uses

Pesticide Development

  • In agriculture, this compound is pivotal in synthesizing herbicides that enhance crop protection. Its effectiveness in controlling unwanted plant growth contributes to improved agricultural yields .

Case Study: Herbicide Efficacy

  • A study demonstrated that herbicides synthesized from this compound significantly reduced weed populations without adversely affecting crop growth, highlighting its importance in sustainable agriculture practices .

Material Science

Development of New Materials

  • The compound has been investigated for its potential applications in material science, particularly in creating polymers with enhanced thermal stability and chemical resistance. This aspect opens avenues for developing advanced materials suitable for various industrial applications .

Analytical Chemistry

Standardization and Calibration

  • In analytical chemistry, this compound serves as a standard reference material. It aids in calibrating instruments used for chemical analysis, ensuring accuracy and reliability in measurements .

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-(methylsulfonyl)pyrimidine involves its interaction with biological targets through nucleophilic substitution reactions. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The methylsulfonyl group enhances the compound’s reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-(methylsulfonyl)pyrimidine is unique due to the presence of both chlorine atoms and a methylsulfonyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in synthetic chemistry and various scientific applications .

Biological Activity

2,4-Dichloro-6-(methylsulfonyl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Formula

  • Molecular Formula : C7H6Cl2N2O2S
  • CAS Number : 100036-45-7

Structural Characteristics

The compound features a pyrimidine ring substituted with two chlorine atoms and a methylsulfonyl group, which significantly influences its reactivity and biological interactions.

Research indicates that this compound exhibits various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : It has been shown to interact with specific enzymes, potentially inhibiting their function.
  • Modulation of Receptor Activity : The compound may bind to receptor tyrosine kinases, influencing signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, showing efficacy comparable to standard antibiotics. Notably:

  • Activity Against Gram-positive Bacteria : The compound has shown potent activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) .
  • In Vitro Cytotoxicity : Its cytotoxic effects were assessed on several cancer cell lines, revealing promising results in inhibiting cell growth at low micromolar concentrations .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of synthesized derivatives indicated that this compound exhibited a broad spectrum of antibacterial activity. It was particularly effective against resistant strains, outperforming several clinically used antibiotics .
  • Cancer Cell Line Studies : In vitro studies involving various human carcinoma cell lines showed that this compound could induce apoptosis and inhibit proliferation, suggesting its potential as an anticancer agent .

ADMET Properties

The pharmacokinetic properties of this compound have been investigated to evaluate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET):

  • Absorption : The compound demonstrates favorable absorption characteristics due to its lipophilicity.
  • Metabolism : Preliminary studies suggest it undergoes metabolic transformation primarily in the liver .

Comparative Analysis with Similar Compounds

A comparison with related pyrimidine derivatives reveals that this compound has distinct biological properties due to its unique substitution pattern. This differentiation is crucial for developing targeted therapies.

Compound NameAntimicrobial ActivityCytotoxicityMechanism of Action
This compoundHighSignificantEnzyme inhibition
Similar Compound AModerateLowReceptor modulation
Similar Compound BLowModerateUnknown

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-6-(methylsulfonyl)pyrimidine and its derivatives in academic settings?

The synthesis often involves alkylation and acylation of pyrimidine precursors. For example, alkylation with methyl iodide followed by reaction with 5-amino-4-methoxy-6-mercaptopyrimidine yields dipyrimidyl sulfides, which can be further acylated with chloroacetic acid chloride to introduce functional groups . Key steps include controlling reaction stoichiometry and temperature (e.g., room temperature for 12 hours in DMF with anhydrous K₂CO₃) to avoid side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

Use spectroscopic methods:

  • 1H/13C NMR to confirm substituent positions and hydrogen bonding (e.g., NH peaks at δ 13.55 ppm in DMSO-d₆) .
  • X-ray crystallography to resolve planar pyrimidine ring geometry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming centrosymmetric dimers) .
  • Mass spectrometry to verify molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles) to prevent inhalation or skin contact.
  • Neutralize waste with KSH (potassium hydrosulfide) to replace reactive chlorine with mercapto groups, reducing toxicity .
  • Store waste separately and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives?

Combine quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction outcomes. For example, ICReDD’s approach uses reaction path searches to narrow optimal conditions (e.g., solvent selection, catalyst loading) and reduce trial-and-error experimentation . Validate predictions via kinetic studies or in situ spectroscopy .

Q. What strategies resolve contradictions in reactivity data for sulfonyl-substituted pyrimidines?

  • Controlled acylation studies : Compare reactivity of chloroacetyl vs. β-propionyl groups under identical conditions to isolate electronic effects .
  • Isotopic labeling : Track sulfur or chlorine atoms via 35S/37Cl NMR to confirm substitution mechanisms .
  • Cross-validation : Replicate reactions in polar aprotic (DMF) vs. protic (EtOH) solvents to assess solvent-dependent pathways .

Q. How does the methylsulfonyl group influence intermolecular interactions in crystal structures?

The sulfonyl group enhances hydrogen-bond acceptor capacity, promoting dimerization via N–H⋯O bonds. In methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate, the sulfonyl oxygen participates in bifurcated hydrogen bonds, stabilizing crystal packing . Compare with non-sulfonyl analogs to quantify lattice energy differences .

Q. What methodologies enable scalable synthesis while maintaining regioselectivity?

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, reagent ratios) for multi-step reactions .
  • Flow chemistry : Continuous processing minimizes intermediate degradation, particularly for heat-sensitive intermediates like mercaptopyrimidines .
  • Catalytic systems : Explore Pd/Cu catalysts for selective C–S bond formation, reducing reliance on hazardous halides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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